Product packaging for Furaptra(Cat. No.:CAS No. 120551-15-7)

Furaptra

Cat. No.: B055009
CAS No.: 120551-15-7
M. Wt: 434.3 g/mol
InChI Key: PDURUKZNVHEHGO-UHFFFAOYSA-N
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Description

Furaptra, also known as Mag-fura-2, is a radiometric, UV-excitable fluorescent dye renowned for its utility in monitoring intracellular calcium (Ca²⁺) dynamics, particularly in contexts of high concentrations or rapid signaling events. Its primary research value lies in its relatively low affinity for Ca²⁺ (Kd ~50 µM), which prevents significant Ca²⁺ buffering and makes it an ideal probe for measuring large or rapid Ca²⁺ fluxes that would saturate higher-affinity indicators like Fura-2. The mechanism of action involves a shift in its excitation spectrum upon binding Ca²⁺; the peak excitation shifts from approximately 370 nm (Ca²⁺-free) to 345 nm (Ca²⁺-bound), enabling quantitative radiometric measurements (ratio of 345/370 nm emission) that are independent of dye concentration and cell thickness. This property is crucial for precise calibration and accurate determination of absolute Ca²⁺ concentrations in challenging systems. This compound is extensively used in neuroscience to study presynaptic Ca²⁺ transients during neurotransmitter release, in cardiac physiology to investigate Ca²⁺ sparks in muscle cells, and in any research involving intracellular stores where Ca²⁺ release results in microdomains of very high concentration. Its ability to reliably report fast kinetic parameters makes it an indispensable tool for elucidating the fundamental mechanisms of calcium signaling in excitable and non-excitable cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O11 B055009 Furaptra CAS No. 120551-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDURUKZNVHEHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152907
Record name 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120551-15-7
Record name 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Principles of Furaptra Ion Interaction

Chelation Chemistry and Stoichiometry of Divalent Cation Binding

Furaptra is a BAPTA-based ion indicator, meaning its core structure is derived from 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). biotium.combiotium.com Its ligand is specifically identified as o-aminophenol-N,N,O-triacetic acid (APTRA). researchgate.netresearchgate.netthermofisher.comacs.org This chemical architecture allows this compound to form stable complexes with divalent cations. Research indicates that this compound reacts with both Ca²⁺ and Mg²⁺ with a 1:1 stoichiometry, forming a single complex with each ion. semanticscholar.orgresearchgate.netnih.gov This predictable binding ratio is crucial for accurate quantitative measurements of ion concentrations.

Spectroscopic Characteristics and Excitation Wavelength Shifts upon Ion Complexation

As a ratiometric fluorescent indicator, this compound exhibits distinct changes in its excitation spectrum upon binding to divalent cations. Similar to Fura-2, this compound undergoes a blue shift in its excitation wavelength upon ion complexation. researchgate.netphysiology.orgbiotium.comthermofisher.comresearchgate.netbiotium.cominterchim.frthermofisher.com

When this compound is in its Ca²⁺-free form, its peak excitation wavelength is around 369 nm. Upon binding to Ca²⁺, the peak excitation wavelength shifts to approximately 329 nm nih.gov or 330 nm biotium.combiotium.com. The peak emission wavelengths, however, show only minor changes, shifting from approximately 511 nm to 508 nm when Ca²⁺ is bound. nih.gov

For Mg²⁺ binding, the excitation wavelength of this compound also undergoes a blue shift, typically from 369 nm to 330 nm. biotium.combiotium.com The ratiometric method for measuring intracellular Mg²⁺ often utilizes excitation wavelength ratios, such as 335/370 nm, for uncomplexed (R_min) and Mg²⁺-saturated (R_max) this compound. jle.com

Table 2: Spectroscopic Characteristics of this compound Upon Ion Binding

StatePeak Excitation Wavelength (nm)Peak Emission Wavelength (nm)Reference
Ca²⁺-free369~511 biotium.combiotium.comnih.gov
Ca²⁺-bound329-330~508 biotium.combiotium.comnih.gov
Mg²⁺-free369Not specified biotium.combiotium.com
Mg²⁺-bound330Not specified biotium.combiotium.com

Kinetic Parameters of Ion Association and Dissociation: Rate Constants and Temporal Resolution

The kinetic parameters, including ion association (on-rate) and dissociation (off-rate) constants, dictate the temporal resolution with which this compound can track changes in ion concentrations. This compound is characterized by relatively high ion dissociation rates. This property makes it particularly suitable for tracking rapid Ca²⁺ flux kinetics, especially when compared to other indicators with lower K_d(Ca²⁺) values. interchim.fr For instance, studies monitoring Ca²⁺ transients using low-affinity this compound have reported rise times averaging 1.9 ± 1.5 seconds. liverpool.ac.uk

It is also important to consider the dynamics of this compound within cellular systems. The rate at which this compound effluxes from cells can vary significantly depending on temperature and cell type. biotium.combiotium.combiotium.com This efflux can be mitigated by using organic anion transporter inhibitors like Probenecid, which helps to slow down the rate of indicator loss from cells. biotium.combiotium.combiotium.com

Methodological Advancements and Applications in Cellular and Tissue Research

Quantitative Measurement of Intracellular Ion Concentrations with Furaptra

In Situ and In Vitro Calibration Methodologies for Accurate Ion Concentration Estimation

Accurate estimation of intracellular ion concentrations using fluorescent indicators like this compound necessitates robust calibration methodologies, both in vitro and in situ.

In Vitro Calibration: This approach involves calibrating the fluorescent signals in solution, typically on the microscope stage. Known concentrations of free calcium ([Ca2+]) are prepared using Ca2+-EGTA buffers at controlled pH values, designed to mimic the intracellular environment. This compound (in its free acid form) is then added to these solutions, and the fluorescence ratios are measured. This method allows for the generation of comprehensive calibration curves, spanning a range of nanomolar to millimolar Ca2+ concentrations at various pH values. sci-hub.stinterchim.frpancreapedia.org

In Situ Calibration: Considered the "gold standard" for cellular measurements, in situ calibration accounts for the intracellular environment's complexities, such as viscosity, ionic strength, pH, and potential binding to cellular components, which can alter the dye's dissociation constant (Kd). chemie-brunschwig.chnih.gov This method involves permeabilizing cells (e.g., with saponin) and equilibrating them with buffers containing known ion concentrations and ionophores (e.g., 4-Bromo-A23187 or Ionomycin for Ca2+). sci-hub.stpancreapedia.orgnih.govnih.gov For this compound, in situ calibration curves relating 370 nm-to-346 nm fluorescence ratios to [Ca2+] and [Mg2+] have been calculated, yielding dissociation constants of 49 µM for Ca2+ and 6.8 mM for Mg2+ in permeabilized smooth muscle cells. nih.govphysiology.org

The ratiometric nature of this compound, where the ratio of fluorescence intensities at two excitation wavelengths (e.g., 369 nm and 329 nm for Mg2+, or 382 nm and 350 nm for Mg2+) is used, is crucial for accurate measurements. This ratiometric approach helps to circumvent artifacts arising from uneven dye distribution, changes in cell volume, dye leakage, or photobleaching, as the ratio is less sensitive to these factors than absolute fluorescence intensity. chemie-brunschwig.chinterchim.fr

Table 1: Reported Dissociation Constants (Kd) for this compound

IonKd (in vitro)Kd (in situ/myoplasm)Reference
Mg2+1.5-1.9 mM5.5-6.8 mM chemie-brunschwig.chbiotium.cominterchim.frnih.govphysiology.orgnih.govnih.govresearchgate.net
Ca2+44-50 µM49 µM (in situ) sci-hub.stnih.govnih.govnih.govresearchgate.net

Analog and Digital Computational Approaches for Real-Time Ion Transient Analysis

The measurement of cytosolic free ion concentrations, particularly rapid transients, benefits significantly from computational approaches. This compound, as a low-affinity indicator, is well-suited for kinetic studies of cytosolic Ca2+ transients due to its wider dynamic range and linearity, which are advantageous for capturing high, localized transient concentration changes occurring near sites of ion influx or release. nih.govresearchgate.net Furthermore, the use of low-affinity indicators minimizes the additional buffering introduced by the indicator itself, preserving the true kinetics of ion dynamics. nih.govresearchgate.net

A notable methodological advancement is the development of simple and inexpensive analog circuits for the direct, real-time computation of ion concentrations from this compound fluorescence signals. This approach, often employed during whole-cell patch-clamp recording with single-wavelength excitation (e.g., 420 nm) and emission, allows for calibrated measurements with minimal distortion to the time course and amplitude of ion transients. nih.gov Such computational integration facilitates immediate data interpretation and analysis, which is critical for understanding rapid cellular events. Studies have demonstrated the utility of such analog computation by comparing this compound and Fluo-3 estimates of Ca2+ changes in various cell types, including vascular endothelia, Purkinje neurons, and hepatocytes. nih.govresearchgate.net While analog circuits provide real-time processing, digital computational approaches are also extensively used for post-acquisition analysis, image processing, and quantitative modeling of ion movements and buffering, particularly in conjunction with advanced optical imaging techniques. science.gov

Applications in Investigating Cellular and Subcellular Ion Homeostasis

This compound has been instrumental in elucidating the intricate dynamics of magnesium and calcium homeostasis across diverse cellular and subcellular compartments.

This compound has been extensively applied to investigate myoplasmic magnesium ([Mg2+]i) and calcium ([Ca2+]i) dynamics in striated muscle fibers. In single frog skeletal muscle fibers, microinjection of this compound allowed for the measurement and analysis of fluorescence signals, with a particular focus on free Mg2+ concentration in resting muscle. Calibrated myoplasmic [Mg2+] averaged approximately 0.54 mM when using an in vitro Kd of 5.5 mM, or 1.1 mM if the indicator's Kd for Mg2+ was assumed to be twofold larger in the myoplasm. These findings suggest that myoplasmic [Mg2+] is tightly regulated near 1 mM, with changes occurring over a very slow time course. nih.gov

In studies on mouse skeletal muscle fibers, this compound revealed an increase of approximately 0.5 mM in myoplasmic [Mg2+] during prolonged tetanic stimulation, after accounting for the calcium component of the fluorescent signal. capes.gov.br

For calcium dynamics, this compound has been used to monitor myoplasmic Ca2+ transients in electrically stimulated frog skeletal muscle fibers. In fibers containing less than 0.5 mM this compound and stimulated by a single action potential, the calibrated peak value of the change in [Ca2+] (Δ[Ca2+]) averaged 5.1 µM. nih.gov The time course of this compound's Δ[Ca2+] was characterized by an average time to peak of 6.3 ± 0.1 ms (B15284909) and a half-width of 9.5 ± 0.4 ms. nih.gov A significant advantage of this compound in these studies is its ability to record Δ[Ca2+] at a single excitation wavelength (e.g., 420 nm) with minimal interference from intrinsic fiber changes, movement artifacts, or changes in [Mg2+], making it a valuable tool complementary to other calcium indicators. nih.gov

Table 2: Ion Concentrations and Dynamics in Striated Muscle Fibers using this compound

ParameterValue (Frog Skeletal Muscle)Value (Mouse Skeletal Muscle)Reference
Resting Myoplasmic [Mg2+]0.54 mM (in vitro Kd)- nih.gov
1.1 mM (adjusted Kd)- nih.gov
Δ[Mg2+] during prolonged tetani-~0.5 mM increase capes.gov.br
Peak Δ[Ca2+] (single AP)5.1 µM- nih.gov
Time to Peak Δ[Ca2+]6.3 ± 0.1 ms- nih.gov
Half-width Δ[Ca2+]9.5 ± 0.4 ms- nih.gov

This compound has proven effective for directly measuring intrasarcoplasmic reticulum (SR) free Ca2+ ([Ca2+]SR) and Mg2+ ([Mg2+]SR) concentrations in permeabilized cells. In studies using saponin-permeabilized cultured aortic smooth muscle (A7r5) cells loaded with this compound, researchers determined resting [Ca2+]SR to be in the range of 75-130 µM, with a mean of 97.2 ± 2.2 µM. nih.govphysiology.org Similarly, the [Mg2+]SR, estimated in the absence of Ca2+, was found to be 1.0 mM. nih.govphysiology.org

These measurements were confirmed to originate from the SR, as the apparent Ca2+ distribution within the permeabilized cells was uniform, inconsistent with mitochondrial loading. Furthermore, the inhibition of SR Ca2+-ATPase by thapsigargin (B1683126) led to a near-total depletion of Ca2+, while metabolic poisons like oligomycin (B223565) and rotenone (B1679576) had no effect, reinforcing the SR as the primary compartment being measured. nih.govphysiology.org this compound has also been used to investigate the potentiation by cytoplasmic Ca2+ of inositol (B14025) 1,4,5-trisphosphate (IP3)-induced Ca2+ release in permeabilized guinea-pig vascular smooth muscle cells. capes.gov.br

Table 3: Sarcoplasmic Reticulum Ion Concentrations in Permeabilized A7r5 Cells

IonConcentrationReference
Resting [Ca2+]SR75-130 µM (mean 97.2 ± 2.2 µM) nih.govphysiology.org
[Mg2+]SR (in absence of Ca2+)1.0 mM nih.govphysiology.org

This compound has facilitated investigations into ion fluxes across a variety of cultured cell types:

Hepatocytes: The cytosolic free Mg2+ concentration in isolated rat hepatocytes was determined to be 0.59 mM using the acetoxymethyl form of this compound. physiology.org Furthermore, this compound has been employed to study inositol 1,4,5-trisphosphate (InsP3)-evoked Ca2+ flux in guinea-pig hepatocytes, demonstrating that increasing InsP3 concentration increases the rate of rise and peak amplitude of [Ca2+]i. nih.gov

Neurons: In Purkinje neurons, this compound has been utilized to examine InsP3-evoked Ca2+ flux. Comparative studies between hepatocytes and Purkinje neurons using this compound revealed that Purkinje neurons exhibit a much larger and faster InsP3-evoked Ca2+ flux compared to hepatocytes. nih.govnih.gov

Smooth Muscle Cells: Beyond its use in permeabilized smooth muscle cells for SR measurements, this compound has been applied to study Mg2+ efflux in rat ventricular myocytes (cardiac muscle cells, which share functional similarities with smooth muscle in ion handling). In these cells, the apparent cytoplasmic [Mg2+] averaged 0.842 ± 0.019 mM under Ca2+-free extracellular conditions. Experiments showed that Mg2+ efflux was significantly activated by elevated cytoplasmic [Mg2+] above the normal basal level (~0.9 mM), with a half-maximal activation at approximately 1.9 mM cytoplasmic [Mg2+]. nih.gov

Integration of this compound with Advanced Optical Imaging Techniques

This compound, as a fluorescent indicator, is inherently integrated with optical imaging techniques, particularly fluorescence microscopy. Its ratiometric properties are highly beneficial for microscopic imaging, as they help to mitigate common artifacts like uneven dye distribution and photobleaching, thereby improving the reliability of quantitative measurements. chemie-brunschwig.ch

The low affinity of this compound for calcium makes it especially suitable for measuring high, localized transient concentration changes that occur near sites of ion influx or release, which are often the targets of advanced high-resolution imaging techniques. nih.govresearchgate.net While specific examples of its direct integration with modalities like confocal or multiphoton microscopy were not detailed in the provided search results, the principle of using such indicators for localized events, such as Ca2+ sparks detected by laser scanning confocal microscopy, is well-established in the field. ahajournals.org

Moreover, BAPTA-based ion indicators, including this compound, have been shown to be fixable in situ using carbodiimide (B86325) reagents like EDC/EDAC. This fixation capability is valuable for subsequent immunofluorescence and immunohistochemistry studies, allowing for the correlation of ion dynamics with structural and molecular features within cells and tissues. biotium.combiotium.com The continued evolution of computational imaging techniques, including those that integrate novel optical systems and advanced algorithms, further enhances the capabilities of fluorescent indicators like this compound for detailed analyses of cellular processes. bu.educornell.edu

Computational and Theoretical Approaches in Furaptra Based Research

Development of Computational Models for Furaptra-Ion Binding and Diffusion

The accuracy of intracellular ion measurements using this compound relies on a precise understanding of its binding kinetics with ions, primarily Ca²⁺ and Mg²⁺, and its diffusion characteristics within the cytoplasm. Computational models have been developed to describe these phenomena, accounting for the significant influence of the intracellular environment.

Ion Binding Kinetics: this compound's interaction with Ca²⁺ and Mg²⁺ is typically modeled as a 1:1 stoichiometric binding reaction. The dissociation constant (Kd), which represents the concentration at which half of the indicator molecules are bound to the ion, is a critical parameter in these models. In vitro calibrations have established this compound's Kd for Ca²⁺ to be approximately 44-50 µM and for Mg²⁺ around 5.3-5.5 mM. nih.govnih.gov However, studies have revealed that this compound can exhibit both high (nanomolar) and low (micromolar) affinity for Ca²⁺, and these binding characteristics can be influenced by factors such as pH. nih.gov Computational models must, therefore, incorporate these complex binding behaviors to accurately interpret fluorescence signals. nih.gov

Diffusion Modeling: The movement of this compound within the cell is modeled based on principles of diffusion. Molecular dynamics (MD) simulations and other computational techniques can predict diffusion coefficients for small molecules in complex media. rsc.org Experimentally, the apparent longitudinal diffusion constant of this compound in myoplasm has been measured to be approximately 0.68 x 10⁻⁶ cm²/s. nih.gov This value is significantly lower than in aqueous solution, suggesting that a substantial fraction of the indicator—estimated to be about half—is bound to large, relatively immobile myoplasmic constituents. nih.gov This binding and the resulting hindered diffusion are critical factors included in models to accurately simulate the spatial and temporal distribution of the indicator within the cell.

These computational approaches, which model both the chemical kinetics of ion binding and the physical process of diffusion, are essential for translating the raw fluorescence data from this compound into reliable quantitative measurements of intracellular ion concentrations.

Integration of this compound-Derived Experimental Data into Multi-Compartmental Cellular Models

To simulate the complex spatial dynamics of ion signaling in morphologically intricate cells like neurons or muscle fibers, researchers employ multi-compartment models. These models divide the cell into a series of interconnected compartments, each with its own set of properties and concentrations. copbela.orgslideshare.net Experimental data obtained with this compound are crucial for parameterizing and validating these sophisticated models.

Single-compartment models, while simpler, have been used to simulate changes in ion concentrations, such as Mg²⁺, during Ca²⁺ transients measured with this compound in cardiac myocytes. nih.gov However, to capture the significant spatial gradients of ions like Ca²⁺ that occur during cellular activities, multi-compartment models are necessary. For instance, an 18-compartment model has been developed to simulate sarcomeric Ca²⁺ movements in muscle fibers. nih.gov

In these models, this compound-derived data serve two primary purposes:

Parameterization: The measured changes in ion concentrations provide the basis for estimating key model parameters, such as the rates of ion release from intracellular stores (e.g., the sarcoplasmic reticulum) and the transport rates of ion pumps.

Validation: The output of the simulation, such as the predicted spatio-temporal profile of the Ca²⁺ transient, is compared against the spatially averaged Ca²⁺ transients measured experimentally with this compound. A close match between the simulated and experimental data lends confidence to the model's structure and underlying assumptions.

This iterative process of integrating experimental data into theoretical frameworks allows for a deeper understanding of how cellular structure and the localization of channels, pumps, and buffers collectively shape intracellular ion signals.

Simulation of Intracellular Ion Transients and Intrinsic Cellular Buffering Systems

Cells possess a powerful intrinsic buffering system to manage intracellular ion concentrations. This system includes mobile buffers like ATP and fixed buffers such as troponin in muscle cells. researchgate.net When this compound is introduced into a cell, it becomes an additional, exogenous buffer that competes with these endogenous systems for ion binding.

Computational simulations are vital for dissecting the interplay between this compound and the cell's intrinsic buffering capacity. By modeling the diffusion and reaction kinetics of Ca²⁺ with all relevant buffers—including this compound, ATP, troponin, and parvalbumin—researchers can estimate the true magnitude and kinetics of Ca²⁺ release and sequestration.

A key finding from these simulations is that a very high percentage, potentially 98-99%, of Ca²⁺ that enters the cytoplasm is rapidly bound by fast endogenous buffers. researchgate.net Models have shown that the presence of an indicator like this compound can influence the measured amplitude and kinetics of Ca²⁺ transients, particularly if the endogenous buffers are slow or have a low concentration near the sites of Ca²⁺ entry. researchgate.net Furthermore, simulations have been developed to account for the competitive binding of both Ca²⁺ and Mg²⁺ to cellular buffers like troponin, predicting small and slow changes in intracellular Mg²⁺ that accompany the much larger and faster Ca²⁺ transients. nih.gov These simulations confirmed that such minor Mg²⁺ fluctuations are unlikely to significantly affect the this compound signal at the peak of the Ca²⁺ transient. nih.gov

Table 1: Key Parameters in Models of this compound and Cellular Buffering
ParameterSpeciesTypical Value / DescriptionSignificance in Models
Kd for Ca²⁺This compound~44-50 µM (in vitro)Determines the sensitivity range of the indicator for calcium.
Kd for Mg²⁺This compound~5.3-5.5 mM (in vitro)Quantifies the indicator's sensitivity to magnesium, a potential source of interference.
Diffusion CoefficientThis compound~0.68 x 10⁻⁶ cm²/s (in myoplasm)Reflects the mobility of the indicator within the cell, accounting for binding to cellular structures.
Binding/Unbinding RatesEndogenous Buffers (e.g., Troponin, Parvalbumin)Varies by bufferCrucial for simulating the competition for Ca²⁺ between the indicator and intrinsic cellular components.

Computational Prediction and Experimental Validation of this compound Molecular Interactions within Complex Biological Systems

A central aspect of using this compound in a cellular context is understanding its interactions with the complex milieu of the cytoplasm. Computational predictions about these interactions require experimental validation to ensure the accuracy of the models.

Prediction of Myoplasmic Binding: Theoretical models predict that, due to its chemical structure, this compound is likely to interact with and bind to various intracellular macromolecules. This binding would effectively increase its apparent dissociation constant for Ca²⁺ and reduce its mobility.

Experimental Validation: These predictions have been confirmed experimentally. The measured diffusion coefficient of this compound in muscle cell myoplasm is significantly lower than in simple aqueous solutions, providing direct evidence for its binding to large, immobile cellular constituents. nih.gov This observation has led to the crucial step of adjusting this compound's Kd for Ca²⁺ in cellular models. For instance, the effective Kd in myoplasm is often considered to be about twofold higher than the value measured in vitro to account for this binding. nih.gov This correction is essential for the accurate calibration of this compound's fluorescence signals to absolute ion concentrations.

The validation of computational predictions with experimental data is a cornerstone of robust scientific inquiry. In the case of this compound, this synergy has been pivotal. For example, multi-compartment reaction-diffusion models that simulate Ca²⁺ transients are rigorously tested by comparing their output to experimental measurements obtained with this compound in muscle fibers. nih.gov The agreement between the simulated transients and the measured signals validates the model's assumptions about Ca²⁺ release, diffusion, and buffering, including the predicted interactions of this compound within the myoplasm. This integrated approach ensures that our understanding of intracellular ion dynamics is firmly grounded in both theoretical principles and empirical evidence.

Table 2: Comparison of this compound Properties In Vitro vs. In Myoplasm
PropertyIn Vitro (Aqueous Solution)In Myoplasm (Experimental/Modelled)Reason for Difference
Kd for Ca²⁺~44 µMEffectively higher (~2x)Binding to myoplasmic constituents. nih.gov
DiffusionHigherLower (~0.68 x 10⁻⁶ cm²/s)Hindered movement due to binding to large, immobile molecules. nih.gov

Future Research Directions and Unexplored Academic Applications of Furaptra

Rational Design and Synthesis of Novel Furaptra Derivatives for Enhanced Properties

The rational design and synthesis of novel this compound derivatives represent a critical avenue for improving its performance as an ion indicator. Current limitations, such as its selectivity profile, dynamic range, and intracellular retention, highlight specific targets for chemical modification. Future efforts could focus on:

Improved Selectivity and Dynamic Range: Modifying the BAPTA-based structure of this compound to enhance its selectivity for specific ions (e.g., Mg²⁺ or Ca²⁺) over others, or to increase the fractional fluorescence change upon ion binding. nih.govbgsu.eduresearchgate.net This could involve altering the chelating moieties or introducing steric hindrance to favor specific ion interactions.

Enhanced Photophysical Properties: Developing derivatives with improved photostability to reduce photobleaching during prolonged imaging sessions. nih.gov Additionally, shifting the excitation and emission wavelengths to the visible or near-infrared (NIR) spectrum could significantly reduce cellular autofluorescence, minimize phototoxicity, and enable deeper tissue penetration, which is crucial for in vivo applications. frontiersin.orgmdpi.comsemanticscholar.orgresearchgate.net The design of "turn-on" or ratiometric mechanisms could also lead to more robust and quantitative measurements. aatbio.commdpi.commedchemexpress.com

Optimized Intracellular Retention: Engineering derivatives that are less susceptible to efflux by organic anion transporters. This could involve modifications that lead to irreversible intracellular trapping after cell-permeant delivery (e.g., via AM esters that are cleaved intracellularly) or the development of conjugates that are too large to be effluxed. biotium.combiotium.comtandfonline.comresearchgate.netthermofisher.com

Exploration of this compound Applications in Emerging Biological Systems and Mechanistic Disease Models

This compound's unique properties, particularly its low affinity for Ca²⁺, make it valuable for studying high, transient ion fluxes. This positions it for expanded applications in emerging biological systems and the elucidation of mechanistic disease models:

Mechanistic Disease Models: this compound can be applied to investigate ion dysregulation in diseases characterized by rapid and large ion transients. This includes, but is not limited to:

Neurological Disorders: Further studies into Ca²⁺ dysregulation in conditions such as neurodegeneration, epilepsy, or stroke, where micromolar Ca²⁺ changes are critical to pathology. interchim.fracs.org

Cardiovascular Diseases: Delving deeper into abnormal Ca²⁺ handling in cardiac myocytes during heart failure or arrhythmias, building upon existing research. core.ac.ukinterchim.fr

Muscle Pathologies: Investigating excitation-contraction coupling defects in muscular dystrophies or other myopathies, leveraging its established use in skeletal muscle. semanticscholar.orgresearchgate.net

Cancer Biology: Exploring the role of transient ion changes in cancer cell proliferation, migration, and apoptosis, as ion channels and transporters are frequently dysregulated in various cancers. medchemexpress.com

Emerging Biological Systems:

Organoids and 3D Culture Systems: Applying this compound to monitor ion dynamics in more physiologically relevant in vitro models, providing insights into complex cellular interactions and tissue development.

In Vivo Imaging: While challenging due to current limitations, the development of improved this compound derivatives could enable its use for in vivo ion monitoring, offering unprecedented insights into real-time physiological processes within living organisms. nih.gov

Integration of this compound-Based Measurements with Multi-Modal Imaging and Systems Biology Approaches

The integration of this compound-based measurements with multi-modal imaging and systems biology approaches offers a powerful strategy to gain comprehensive insights into ion dynamics within complex biological contexts. Fluorescent indicators provide valuable spatiotemporal information that can be synergistically combined with other techniques. frontiersin.org

Multi-Modal Imaging:

Correlative Light and Electron Microscopy (CLEM/CLEIM): Combining live-cell this compound imaging with high-resolution electron microscopy or Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) to precisely localize ion dynamics within subcellular compartments and correlate them with ultrastructural details or elemental mapping. nih.gov

Optoacoustic Imaging: Integrating this compound's fluorescence with optoacoustic signals could allow for deeper tissue penetration and provide complementary information, particularly for in vivo studies. semanticscholar.orgresearchgate.net

MRI Integration: Developing this compound-based probes that also offer magnetic resonance imaging (MRI) contrast could enable broader anatomical context and whole-organ or whole-animal imaging. mdpi.com

Systems Biology Approaches:

Computational Modeling: Incorporating this compound-derived ion dynamics data into computational models of cellular networks and pathways to understand how ion fluxes influence global cellular behavior and disease progression.

Omics Technologies: Correlating ion changes with transcriptomic, proteomic, or metabolomic data to identify upstream regulators or downstream effectors of ion signaling, potentially at a single-cell resolution.

High-Throughput Screening: Developing this compound-based assays for high-throughput screening of compounds that modulate ion channels or transporters, accelerating drug discovery efforts.

Advanced Methodologies for Elucidating Specific Protein-Indicator Interactions and Their Impact on Measurements

Fluorescent indicators can interact with cellular components, including proteins, which can influence their properties and the accuracy of measurements. sci-hub.stscigine.comacs.org this compound's sensitivity to pH and Mg²⁺, and its susceptibility to efflux, underscore the need for a deeper understanding of these interactions.

Characterization of Non-Specific Binding: Developing advanced microscopy techniques (e.g., super-resolution microscopy, fluorescence correlation spectroscopy) and quantitative biochemical assays to precisely quantify and map the non-specific binding of this compound or its derivatives to intracellular proteins and membranes.

Impact on Indicator Properties: Investigating how protein interactions alter this compound's spectral properties (e.g., excitation/emission shifts, quantum yield), its affinity for target ions, and its binding/unbinding kinetics. This understanding is critical for accurate calibration and interpretation of experimental results. scigine.com

Mitigation and Exploitation of Interactions: Designing strategies to minimize detrimental interactions or, conversely, to rationally exploit them. This could involve:

Developing "caged" or "activatable" probes that become fluorescent or ion-sensitive only in specific subcellular environments or upon interacting with particular proteins. nih.gov

Utilizing hybrid systems where this compound is conjugated to genetically expressed protein tags (e.g., HaloTag) to improve targeting and reduce non-specific interactions. nih.gov

Developing advanced data analysis algorithms that can deconvolve signals from bound versus free indicator, or correct for local environmental factors like pH or viscosity. sci-hub.st

Designing protein-indicator interactions to create novel sensors that report on protein conformation, activity, or protein-protein interactions (PPIs) in addition to ion concentrations. acs.orgnih.govmdpi.comwiley.com

Development of Techniques for Long-Term Intracellular Retention and Chronic Monitoring of Ions with this compound

A significant hurdle for this compound and many other small-molecule fluorescent indicators is their active efflux from cells, limiting their utility for long-term or chronic ion monitoring. biotium.combiotium.com Future research aims to address this challenge:

Chemical Modifications for Retention: Designing this compound derivatives that are inherently less susceptible to efflux pumps or that can be covalently trapped within cells after initial loading. This could involve incorporating chemical groups that enhance retention or developing "fixable" indicators that can be cross-linked in situ. biotium.comthermofisher.com

Hybrid Sensing Systems: Conjugating this compound to larger, cell-retained biomolecules or genetically expressed tags (e.g., HaloTag, SNAP-tag) that are not readily effluxed. This approach combines the advantages of small-molecule sensitivity with improved cellular retention. nih.gov

Nanoparticle-Based Delivery: Encapsulating this compound within biocompatible nanoparticles that can be internalized by cells and then slowly release the indicator, or prevent its efflux, thereby enabling prolonged intracellular presence and chronic monitoring. mdpi.com

Microfluidic and Organ-on-a-Chip Platforms: Developing advanced microfluidic systems and organ-on-a-chip models that allow for precise control over the cellular microenvironment, enabling continuous perfusion, re-loading of indicators, and maintaining cell viability and signal stability over extended periods for chronic ion monitoring.

Inspiration from Genetically Encoded Indicators: While this compound is a small molecule, advancements in genetically encoded ion indicators (GECIs) provide valuable insights into strategies for achieving long-term, targeted, and stable ion sensing in vivo. frontiersin.orgresearchgate.netnih.gov These principles can inspire the design of next-generation small-molecule probes.

Q & A

Q. What is the molecular mechanism of Furaptra (Mag-Fura-2) as a Ca²⁺ indicator, and how does it differ from other fluorescent probes?

this compound is a UV-excitable ratiometric fluorescent indicator initially designed for Mg²⁺ but exhibits higher affinity for Ca²⁺ (effective range: 1–100 µM) due to its modified BAPTA backbone. Unlike Fura-2 (effective range: 0.05–1 µM), this compound’s lower Ca²⁺ affinity allows linear detection in high-concentration environments (e.g., ER or mitochondrial Ca²⁺). Methodologically, its dual-excitation (340/380 nm) and emission (510 nm) wavelengths enable ratiometric measurements, reducing artifacts from uneven dye distribution .

Q. How should researchers design experiments to optimize this compound’s signal-to-noise ratio in live-cell imaging?

  • Dye loading : Use membrane-permeable AM esters (2–5 µM, 30–60 min incubation).
  • Calibration : Perform in situ calibration with ionophores (e.g., ionomycin) and Ca²⁺/Mg²⁺ buffers to account for intracellular viscosity and competing ions.
  • Controls : Include Mg²⁺-free buffers to isolate Ca²⁺ signals, as Mg²⁺ interference can occur at >1 mM concentrations .

Q. What are the limitations of this compound in complex tissue models, and how can they be mitigated?

Limitations include photobleaching under prolonged UV exposure and compartmentalization into organelles. Mitigation strategies:

  • Use low illumination intensity and rapid imaging systems (e.g., spinning disk confocal).
  • Combine with compartment-specific markers (e.g., ER-Tracker) to identify dye localization .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s Ca²⁺ affinity across different experimental systems?

Contradictions often arise from variations in temperature, pH, or ionic strength. To resolve:

  • Standardize conditions : Perform parallel calibrations under identical experimental settings.
  • Cross-validate : Use complementary methods (e.g., electrophysiology or GCAMP-based sensors) in the same model .
  • Statistical modeling : Apply multivariate regression to quantify confounding factors (e.g., Mg²⁺ levels) .

Q. What experimental frameworks are recommended for studying Ca²⁺-Mg²⁺ crosstalk using this compound?

Adopt a FINERMAPS framework:

  • Feasible : Ensure access to ion-selective buffers and knockout models (e.g., Mg²⁺-transporter-deficient cells).
  • Novel : Focus on understudied interactions, such as mitochondrial Ca²⁺ overload under Mg²⁺ depletion.
  • Ethical : Use non-invasive imaging protocols to minimize cell stress .

Q. How should researchers address spatial heterogeneity in this compound-derived Ca²⁺ signals within 3D organoids?

  • Z-stack imaging : Acquire volumetric data using two-photon microscopy to reduce UV scattering.
  • Algorithmic deconvolution : Apply open-source tools (e.g., Fiji/ImageJ plugins) to resolve signal overlap.
  • Validation : Correlate with single-cell RNA-seq to link Ca²⁺ dynamics to transcriptional profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.